N-{3-[1-(methylamino)ethyl]phenyl}benzamide
Description
Properties
IUPAC Name |
N-[3-[1-(methylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(17-2)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDSANNXWWKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(methylamino)ethyl]phenyl}benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(methylamino)ethyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamide compounds.
Scientific Research Applications
N-{3-[1-(methylamino)ethyl]phenyl}benzamide has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(methylamino)ethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide core with a 3-methylphenyl group and a 2-hydroxy-1,1-dimethylethyl substituent.
- Synthesis: Prepared via amidation of 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography, NMR, and elemental analysis .
2-Aminothiazole Sulfonamide Derivatives
- Structure: Benzamide derivatives with thiazole and triazole sulfonamide substituents (e.g., 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide).
- Key Difference: The thiazole-sulfonamide moiety introduces distinct electronic and steric effects compared to the methylaminoethyl group in the target compound.
Cyclic Diamino Benzamide Derivatives
- Structure: Includes compounds like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
- Applications : Designed as D3 receptor ligands, with modifications to enhance blood-brain barrier penetration .
- Key Difference: The piperazine-ethoxyethyl chain and thiophenyl group confer different pharmacokinetic profiles compared to the simpler methylaminoethyl substituent.
HDAC Inhibitors (e.g., (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide)
- Structure: A benzamide derivative with a pyridazinone scaffold and dimethylaminomethylphenyl group.
- Bioactivity: Exhibits potent Class I histone deacetylase (HDAC) inhibition and antitumor activity in xenograft models .
- Key Difference: The pyridazinone and fluorophenyl groups enhance HDAC selectivity, unlike the methylaminoethyl group in the target compound.
Data Table: Comparative Analysis of Benzamide Derivatives
Research Findings and Implications
- Synthetic Challenges: The methylaminoethyl group in the target compound may require specialized amidation or reductive amination steps, as seen in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Polarity and Solubility: The methylaminoethyl group likely increases water solubility compared to bulkier substituents (e.g., thiophenyl or pyridazinone), affecting bioavailability.
Biological Activity
N-{3-[1-(methylamino)ethyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzamide core with a methylamino ethyl side chain. Its molecular formula is C_{17}H_{20}N_2O, and it has a molecular weight of approximately 284.35 g/mol. The presence of the methylamino group may influence its pharmacokinetic properties and biological activity.
Antiparasitic Activity
Research indicates that compounds similar to this compound have demonstrated potent antiparasitic activity. For instance, studies on related benzamides have shown significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study reported an analogue with an EC50 value of 0.001 μM, highlighting the potential for similar derivatives to exhibit strong antiparasitic effects .
Table 1: Antiparasitic Activity of Related Benzamides
| Compound | EC50 (μM) | Selectivity Ratio (T. brucei/Mammalian Cells) | Oral Bioavailability (%) |
|---|---|---|---|
| Compound 73 | 0.001 | >30 | Good |
| This compound | TBD | TBD | TBD |
Anticancer Properties
Benzamide derivatives have also been explored for their anticancer properties. A series of polyaminobenzamides were synthesized and evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity . The presence of specific functional groups influenced their potency against different cancer types.
Table 2: Cytotoxicity Data of Polyaminobenzamides
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound A | 5.0 | HT-29 |
| Compound B | 10.0 | Jurkat |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular proliferation .
Case Studies
In one notable case study, researchers investigated the pharmacokinetics and efficacy of related benzamide compounds in vivo. The study found that compounds with a similar structure exhibited favorable absorption and distribution characteristics, which are essential for effective treatment outcomes in parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
